Saxagliptin O-Sulfate
CAS No.: 1429782-94-4
Cat. No.: VC0042800
Molecular Formula: C18H25N3O5S
Molecular Weight: 395.474
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1429782-94-4 |
---|---|
Molecular Formula | C18H25N3O5S |
Molecular Weight | 395.474 |
IUPAC Name | [3-[(1S)-1-amino-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-2-oxoethyl]-1-adamantyl] hydrogen sulfate |
Standard InChI | InChI=1S/C18H25N3O5S/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(6-10,9-17)26-27(23,24)25/h10-15H,1-7,9,20H2,(H,23,24,25)/t10?,11?,12-,13+,14+,15-,17?,18?/m1/s1 |
Standard InChI Key | BNWBSJYZDBLPKL-SGTAVMJGSA-N |
SMILES | C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)OS(=O)(=O)O)N |
Introduction
Chemical Identity and Properties
Saxagliptin O-Sulfate is chemically identified as (1S,3r)-3-((S)-1-Amino-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl)adamantan-1-yl hydrogen sulfate. This compound has a molecular formula of C18H25N3O5S and a molecular weight of 395.5 g/mol . It is registered under the CAS number 1429782-94-4 .
Property | Value |
---|---|
Chemical Formula | C18H25N3O5S |
Molecular Weight | 395.5 g/mol |
CAS Number | 1429782-94-4 |
Chemical Structure | Contains adamantane and cyano-azabicyclohexane groups |
Primary Functional Groups | Amino, cyano, sulfate |
Recommended Use | Industrial and scientific research |
Pharmacology and Mechanism of Action
While specific pharmacological data on Saxagliptin O-Sulfate is limited, we can draw insights from research on its parent compound, saxagliptin. Saxagliptin functions primarily as a DPP-4 inhibitor but has demonstrated additional molecular interactions that distinguish it from other compounds in its class.
DPP9-Mediated Effects
A critical finding is that saxagliptin's effects on CaMKII and PLB appear to be mediated specifically through DPP9 inhibition rather than DPP8. When DPP9 is silenced in cardiomyocytes, saxagliptin's inhibitory effect on these phosphorylation pathways is blunted, suggesting that DPP9 is the primary target through which saxagliptin initiates intracellular signaling cascades .
Table 2: Comparative Effects of Saxagliptin and Sitagliptin on Cellular Pathways
Pathway/Parameter | Saxagliptin Effect | Sitagliptin Effect |
---|---|---|
CaMKII Phosphorylation | Inhibition starting at 200 nM | No significant effect |
PLB Phosphorylation | Reduction starting at 200 nM | No significant effect |
PKC Activity | Reduction | No significant effect |
Ca2+ Transient Relaxation | Impairment | No significant effect |
Action Potential Duration | Prolongation | No significant effect |
Target Specificity | Acts via DPP9 | Limited activity on DPP8/9 |
Metabolism and Biotransformation
Metabolic Pathways
The primary metabolic pathway of saxagliptin involves hydroxylation of the adamantine moiety to form 5-hydroxysaxagliptin, which remains pharmacologically active. This biotransformation is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 .
Novel Metabolites
Studies have identified four new thiazoline-containing thiol metabolites in saxagliptin-administered male rats, specifically:
-
Cysteine conjugate of saxagliptin
-
Cysteinylglycine conjugate of saxagliptin
-
Cysteine conjugate of 5-hydroxysaxagliptin
The formation of these conjugates indicates that saxagliptin can covalently bind to thiol groups of cysteine residues in endogenous proteins in vivo, which may have implications for its safety profile.
Table 3: Identified Metabolites of Saxagliptin
Metabolite Type | Formation Mechanism | Identified In |
---|---|---|
5-hydroxysaxagliptin | CYP3A4/5-mediated hydroxylation | Humans and animals |
Cysteine conjugate | Reaction with thiol group | Rats, in vitro systems |
Cysteinylglycine conjugate | Reaction with thiol group | Rats |
Glutathione conjugates | Reaction with thiol group | Rats, in vitro systems |
Glucuronide conjugates | Glucuronidation | Multiple systems |
Sulfate conjugates | Sulfation | Multiple systems |
Safety Parameter | Findings | Potential Mechanism |
---|---|---|
Hepatotoxicity | Rare cases reported | Possible immune-mediated reaction from protein adduct formation |
Cardiac Effects | Altered calcium handling and electrical properties | Inhibition of DPP9 and subsequent effects on CaMKII-PLB axis |
General Tolerance | Generally well-tolerated in clinical use | - |
First Aid Measures | Medical attention recommended for significant exposure | - |
Research Applications and Future Directions
Distinction from Related Compounds
The structural and potential functional differences between Saxagliptin O-Sulfate and other forms of saxagliptin merit further investigation. The sulfate group could influence solubility, stability, bioavailability, or even target specificity, though these parameters require dedicated comparative studies.
Implications for Drug Development
The identification of DPP9 as a novel saxagliptin target that initiates intracellular signaling cascades presents interesting avenues for drug development. This understanding could inform the design of more selective compounds that retain therapeutic efficacy while minimizing off-target effects .
The discovery of saxagliptin's ability to form thiol conjugates and potentially bind to endogenous proteins also has implications for drug safety assessment and the development of related compounds .
Table 5: Research Directions for Saxagliptin O-Sulfate
Research Area | Current Status | Future Directions |
---|---|---|
Chemical Characterization | Basic properties established | Detailed structure-activity relationships |
Pharmacological Profile | Limited specific data on O-sulfate form | Comparative studies with parent compound |
Metabolism | Thiol conjugation identified | Further characterization of metabolites and their activities |
Safety Assessment | Potential concerns identified | Mechanistic studies of rare adverse events |
Therapeutic Applications | Used in diabetes treatment | Development of more selective analogs |
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